molecular formula C20H21N5O4 B2771746 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034223-58-8

3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2771746
CAS No.: 2034223-58-8
M. Wt: 395.419
InChI Key: XBXIXWVRKMKKSO-UHFFFAOYSA-N
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Description

3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in diverse scientific fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring both quinazolinone and methoxypyridazine rings, endows it with intriguing chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a simplified route:

  • Formation of the Quinazolinone Core: : Begin with the condensation of anthranilic acid with formamide to yield quinazolin-4(3H)-one.

  • Substitution on the Quinazolinone: : Introduce a propyl chain via alkylation, forming 3-propylquinazolin-4(3H)-one.

  • Pyrrolidine Ring Introduction: : Attach the pyrrolidine ring using appropriate halogenated intermediates.

  • Methoxypyridazine Attachment: : Conclude by attaching the 6-methoxypyridazine group through nucleophilic substitution.

Industrial Production Methods

Scaling up to industrial production would necessitate optimizing each step to ensure high yield and purity while adhering to safety and environmental regulations. Continuous flow chemistry and catalytic methods can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methoxypyridazine ring, resulting in various oxidized derivatives.

  • Reduction: : Reduction may target the ketone group in the propyl chain, converting it to an alcohol.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules, aiding in drug discovery and the development of new materials.

Biology

It is a potential candidate for probing biological systems due to its ability to interact with various biological targets. Studies may focus on its binding affinity, cellular uptake, and bioactivity.

Medicine

Given its structural uniqueness, 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one could be explored for therapeutic applications, potentially offering novel treatments for diseases.

Industry

The compound’s chemical stability and reactivity make it suitable for industrial applications, including the synthesis of advanced polymers or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is complex, involving multiple molecular targets and pathways. Typically, it interacts with enzyme active sites or receptor proteins, altering their activity and, consequently, influencing biological processes. Specific pathways might involve signal transduction cascades or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

  • 3-(3-(3-(6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

  • 3-(3-(3-(5-methylisoxazol-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Uniqueness

What sets 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is the methoxypyridazine moiety, which imparts distinctive electronic and steric properties, potentially enhancing its interaction with biological targets and improving its overall reactivity.

Properties

IUPAC Name

3-[3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-28-17-6-7-18(23-22-17)29-14-8-10-24(12-14)19(26)9-11-25-13-21-16-5-3-2-4-15(16)20(25)27/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXIXWVRKMKKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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